
碳酸丁甲酯
描述
Synthesis Analysis
The synthesis of carbonate compounds can be achieved through different routes. For instance, di-n-butyl carbonate can be synthesized from n-butanol using either CO2 or urea, with the aid of heterogeneous catalysts . Similarly, cyclic carbonates like 4-alkylidene-1,3-dioxolan-2-ones can be formed from propargylic tert-butyl carbonates using gold(I) catalysis . These methods highlight the versatility in synthesizing carbonate compounds, which could be applicable to the synthesis of butyl methyl carbonate.
Molecular Structure Analysis
The molecular structure of carbonates is characterized by the presence of a carbonate group. In the case of butyl methyl carbonate, it would consist of a butyl group, a methyl group, and a carbonate group. The papers discuss the structure of related compounds, such as the crystal polymorphism in 1-butyl-3-methylimidazolium halides , which suggests that butyl and methyl groups can influence the crystalline structure of the compound.
Chemical Reactions Analysis
Carbonate compounds participate in various chemical reactions. For example, methyl carbonate ionic liquids can initiate the formation of organic mono-anionic salts . The reactivity of di-n-butyltin(IV) complexes with CO2 for the synthesis of dimethyl carbonate is another example of a chemical reaction involving carbonate compounds . These reactions demonstrate the reactivity of carbonate groups in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonate compounds are influenced by their molecular structure. For instance, the study on aliphatic poly(butylene succinate-co-cyclic carbonate)s reveals that the introduction of cyclic carbonate monomers can increase the thermal degradation temperature of the polymers . The surface structure of butylmethylimidazolium ionic liquids has been simulated, showing that the butyl and methyl groups affect the orientation and structure at the liquid/vacuum interface .
科学研究应用
绿色化学与可持续发展
碳酸丁甲酯在绿色化学领域被用作传统试剂的更安全替代品。 它是更广泛的有机碳酸酯类的一种,以其低毒性和高生物降解性而闻名 。这使得它们成为诸如光气和卤代甲烷等更危险化合物的理想替代品。它们的应用符合可持续发展原则,通过最大限度地减少对环境的影响和废物产生。
电催化合成
有机碳酸酯,包括碳酸丁甲酯的电催化合成,是一种利用二氧化碳和绿色电力创新的方法 。这种方法是化学工业向更环保的生产技术转变的一部分,用更绿色的替代品取代了昂贵且有毒的方法。
有机转化催化
碳酸丁甲酯在离子液体催化的有机转化反应中发挥作用 。这些反应包括烷基化、羰基化和酯交换反应,其中碳酸丁甲酯用作无氯试剂。有机碳酸酯转化为其他有价值的化学品也代表了二氧化碳利用的间接方法。
生化工业应用
在生化工业中,碳酸丁甲酯是生产过程中涉及的生物材料的理想溶剂 。例如,它用于纸浆漂白工艺中分离木质素,为传统的挥发性有机化合物 (VOC) 提供有效的替代方案。
提取和纯化过程
碳酸丁甲酯因其有效性和对环境的影响低于传统溶剂而被应用于提取和纯化过程 。它用于天然产物和生物活性化合物的提取,在效率和安全性之间取得平衡。
作用机制
Target of Action
Butyl methyl carbonate (BMC) is a type of organic carbonate . Organic carbonates are renowned for their low toxicity and high biodegradability, which makes them green reagents and an appropriate alternative to conventional toxic compounds . They are often used as solvents in various chemical reactions . .
Mode of Action
The mode of action of BMC is primarily through its role as a solvent or reagent in chemical reactions. For instance, it has been used in the synthesis of polycarbonates . In these reactions, BMC can facilitate the polymerization process, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
For example, they can serve in alkylation, hydroxyalkylation, and carbonylation reactions in place of dangerous phosgene, methyl halides, and dimethyl sulfate . These reactions can influence various biochemical pathways, depending on the specific context of the reaction.
Result of Action
The result of BMC’s action is primarily seen in the outcomes of the chemical reactions it participates in. For instance, in the synthesis of polycarbonates, BMC facilitates the polymerization process, leading to the formation of the desired polycarbonate product .
安全和危害
未来方向
The future directions in the research and application of butyl methyl carbonate and similar compounds could involve more sustainable and greener production methods . For instance, the prospect of electrochemical synthesis of organic carbonates presents an approach to use carbon dioxide and green electricity to produce such compounds .
生化分析
Biochemical Properties
Butyl methyl carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol acetyltransferase, which catalyzes the transfer of acetyl groups to alcohols, forming esters. This interaction is crucial in the synthesis of butyl acetate, a compound with various industrial applications . Additionally, butyl methyl carbonate may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical landscape.
Metabolic Pathways
Butyl methyl carbonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of esters, such as butyl acetate, through the action of alcohol acetyltransferase . Additionally, it may influence other metabolic pathways, affecting the levels of various metabolites and altering metabolic flux. Understanding the metabolic pathways involving butyl methyl carbonate is essential for elucidating its overall impact on cellular metabolism.
属性
IUPAC Name |
butyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMVXOCTXTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576925 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4824-75-3 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes butyl methyl carbonate particularly useful in organic synthesis?
A1: Butyl methyl carbonate, particularly the tert-butyl variant, has proven valuable in synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols. [] This reaction, facilitated by potassium tert-butoxide, demonstrates the utility of butyl methyl carbonate as a reagent in heterocycle formation. Interestingly, the yield of 1,3-oxazinan-2-one increases with the steric hindrance of the dialkyl carbonate used, with tert-butyl methyl carbonate yielding the highest amounts. []
Q2: How does the reactivity of butyl methyl carbonate compare to other alkyl carbonates in thermal elimination reactions?
A2: Research indicates that butyl methyl carbonate, specifically the tert-butyl variant, exhibits significantly higher reactivity in thermal elimination reactions compared to other alkyl carbonates like ethyl and isopropyl carbonates. [] This enhanced reactivity is attributed to a combination of a more E1-like transition state and the high nucleophilicity of the carbonyl group in dialkyl carbonates. [] Notably, the tert-butyl to primary alkyl rate ratio in carbonates is much larger than that observed in other ester eliminations, highlighting a unique reactivity profile. []
Q3: Has butyl methyl carbonate been explored in the context of prodrug development?
A3: Yes, butyl methyl carbonate derivatives have been explored as potential prodrugs for the antiretroviral agent 9-[2-(phosphonomethoxy)propyl]adenine (PMPA). [] Studies showed that alkylation of PMPA with alkyl chloromethyl carbonates, including isopropyl methyl carbonate (bis(POC)PMPA), resulted in prodrugs with enhanced antiviral activity against HIV-1 in vitro compared to the parent PMPA molecule. [] This highlights the potential of butyl methyl carbonate derivatives in improving the pharmacological properties of active pharmaceutical ingredients.
Q4: Are there any spectroscopic techniques that have been used to characterize butyl methyl carbonate?
A4: While the provided research excerpts don't delve into the spectroscopic characterization of butyl methyl carbonate specifically, they do highlight the use of infrared spectroscopy in characterizing related molecules like carbonic acid and its monomethyl ester. [] These techniques could potentially be applied to butyl methyl carbonate as well, providing valuable information about its molecular structure and vibrational modes.
Q5: What can you tell me about the stability of butyl methyl carbonate?
A5: While specific stability data for butyl methyl carbonate wasn't directly provided in the research excerpts, studies on related PMPA prodrugs containing the butyl methyl carbonate moiety showed varying stability profiles. [] For example, while most alkyl methyl carbonates exhibited reasonable chemical stability at pH 2.2 and 7.4, they were rapidly metabolized in dog plasma. [] On the other hand, the N-t-butyl methyl carbamate prodrug demonstrated higher in vitro stability. [] This suggests that the stability of butyl methyl carbonate derivatives can be influenced by factors like pH and enzymatic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



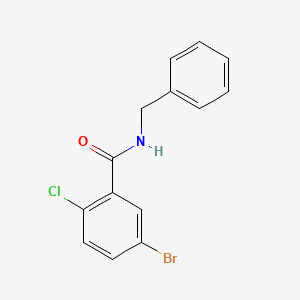
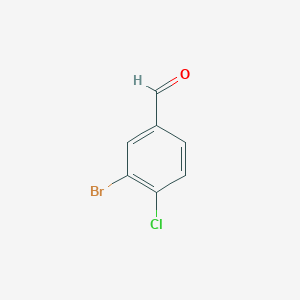
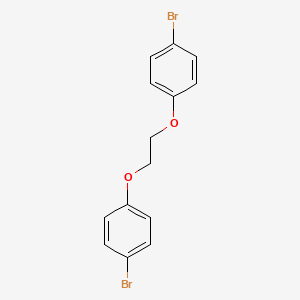
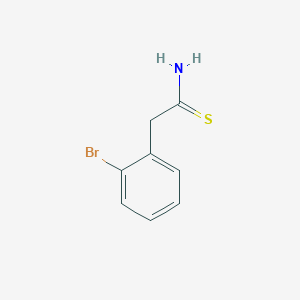
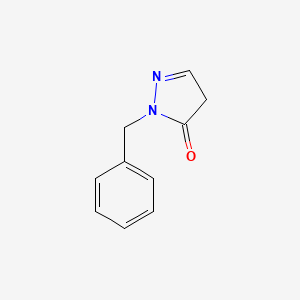

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)



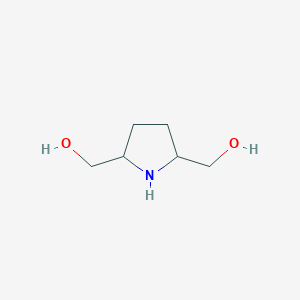
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)

